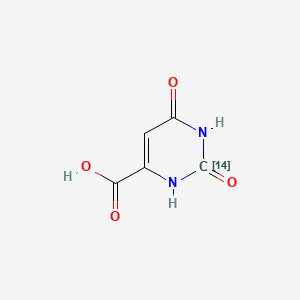
2,4-dioxo-(214C)1H-pyrimidine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dioxo-1H-pyrimidine-6-carboxylic acid, also known as orotic acid, is a heterocyclic compound that plays a significant role in the synthesis of pyrimidine nucleotides. It is an intermediate in the biosynthesis of uridine monophosphate, a precursor to RNA and DNA. This compound is found naturally in milk and other dairy products and is also synthesized in the body.
準備方法
Synthetic Routes and Reaction Conditions
2,4-dioxo-1H-pyrimidine-6-carboxylic acid can be synthesized through various methods. One common method involves the condensation of dihydroorotate with carbamoyl phosphate, followed by oxidation. Another method includes the reaction of urea with maleic acid under acidic conditions, leading to the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid typically involves the fermentation of specific strains of bacteria or yeast that can produce this compound. The fermentation broth is then processed to extract and purify the compound.
化学反応の分析
Types of Reactions
2,4-dioxo-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form orotidine-5’-monophosphate.
Reduction: It can be reduced to dihydroorotate.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed
Oxidation: Orotidine-5’-monophosphate.
Reduction: Dihydroorotate.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
2,4-dioxo-1H-pyrimidine-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: It plays a role in the study of metabolic pathways involving pyrimidine biosynthesis.
Medicine: It is investigated for its potential therapeutic effects in treating metabolic disorders and as a supplement in certain conditions.
Industry: It is used in the production of pharmaceuticals and as a nutritional supplement in animal feed.
作用機序
The mechanism of action of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid involves its role as a precursor in the biosynthesis of pyrimidine nucleotides. It is converted to orotidine-5’-monophosphate by the enzyme orotate phosphoribosyltransferase. This compound is then decarboxylated to uridine monophosphate, which is further phosphorylated to form uridine triphosphate, a building block of RNA and DNA.
類似化合物との比較
Similar Compounds
Uracil: A pyrimidine base that is a component of RNA.
Thymine: A pyrimidine base found in DNA.
Cytosine: Another pyrimidine base found in both RNA and DNA.
Uniqueness
2,4-dioxo-1H-pyrimidine-6-carboxylic acid is unique due to its role as an intermediate in the biosynthesis of pyrimidine nucleotides. Unlike uracil, thymine, and cytosine, which are directly incorporated into nucleic acids, 2,4-dioxo-1H-pyrimidine-6-carboxylic acid is a precursor that undergoes further enzymatic transformations.
特性
分子式 |
C5H4N2O4 |
|---|---|
分子量 |
158.09 g/mol |
IUPAC名 |
2,4-dioxo-(214C)1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i5+2 |
InChIキー |
PXQPEWDEAKTCGB-RHRFEJLCSA-N |
異性体SMILES |
C1=C(N[14C](=O)NC1=O)C(=O)O |
正規SMILES |
C1=C(NC(=O)NC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


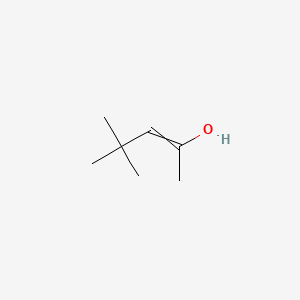
![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)
![2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13809738.png)
![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)
![3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809761.png)
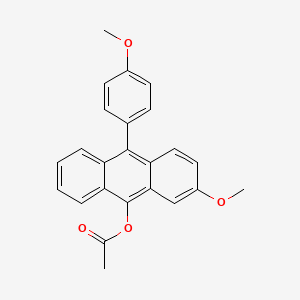
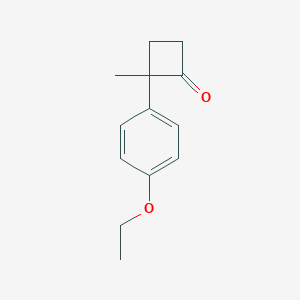
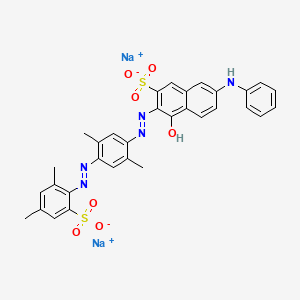

![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)
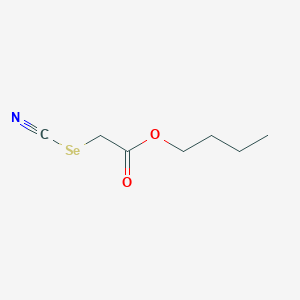
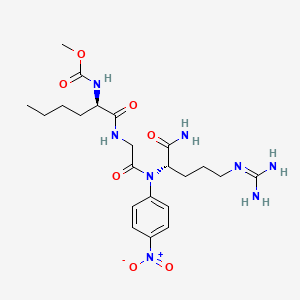
![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
